molecular formula C17H37O3P B12098505 Bis(6-methylheptyl) methylphosphonate CAS No. 21660-72-0

Bis(6-methylheptyl) methylphosphonate

Cat. No.: B12098505
CAS No.: 21660-72-0
M. Wt: 320.4 g/mol
InChI Key: HBFHUTODWJQQOS-UHFFFAOYSA-N
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Description

Bis(6-methylheptyl) methylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two 6-methylheptyl groups and one methyl group. This compound is part of a broader class of phosphonates, which are known for their stability and resistance to hydrolysis and thermal decomposition. Phosphonates have diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(6-methylheptyl) methylphosphonate typically involves the reaction of 6-methylheptyl alcohol with methylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:

2 (6-methylheptyl alcohol) + methylphosphonic dichloridebis(6-methylheptyl) methylphosphonate + 2 HCl\text{2 (6-methylheptyl alcohol) + methylphosphonic dichloride} \rightarrow \text{this compound + 2 HCl} 2 (6-methylheptyl alcohol) + methylphosphonic dichloride→bis(6-methylheptyl) methylphosphonate + 2 HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(6-methylheptyl) methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding phosphonic acid and alcohols.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Hydrolysis: Phosphonic acid and 6-methylheptyl alcohol.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Bis(6-methylheptyl) methylphosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying phosphonate metabolism.

    Medicine: Explored for its potential use in drug delivery systems and as a component of antiviral and antibacterial agents.

    Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of bis(6-methylheptyl) methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

    Bis(6-methylheptyl)phosphinic acid: Similar structure but contains a phosphinic acid group instead of a phosphonate group.

    Phosphonic acid, bis(1-methylethyl) ester: Contains isopropyl groups instead of 6-methylheptyl groups.

Uniqueness: Bis(6-methylheptyl) methylphosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. The presence of the 6-methylheptyl groups provides increased hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

21660-72-0

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane

InChI

InChI=1S/C17H37O3P/c1-16(2)12-8-6-10-14-19-21(5,18)20-15-11-7-9-13-17(3)4/h16-17H,6-15H2,1-5H3

InChI Key

HBFHUTODWJQQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(C)OCCCCCC(C)C

Origin of Product

United States

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